Sodium dichromate dihydrate

Description

Properties

CAS No. |

7789-12-0 |

|---|---|

Molecular Formula |

Cr2H4NaO8 |

Molecular Weight |

259.01 g/mol |

IUPAC Name |

disodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;dihydrate |

InChI |

InChI=1S/2Cr.Na.3H2O.5O/h;;;3*1H2;;;;;/q2*+1;;;;;;;;;/p-2 |

InChI Key |

SQYUMISXPZIIMM-UHFFFAOYSA-L |

SMILES |

O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.[Na] |

Other CAS No. |

7789-12-0 |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Related CAS |

10588-01-9 (Parent) |

Synonyms |

Na2Cr2O7.2H2O |

Origin of Product |

United States |

Foundational & Exploratory

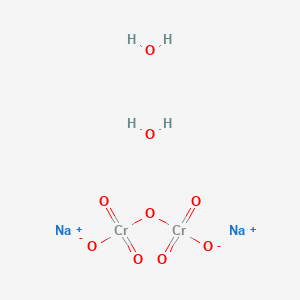

Sodium dichromate dihydrate chemical formula and structure

An In-depth Guide for Researchers and Drug Development Professionals

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) is an inorganic compound that serves as a primary source of chromium for numerous industrial applications and as a potent oxidizing agent in organic synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical formula, structure, physicochemical properties, and key experimental protocols relevant to its synthesis and analysis.

Chemical Formula and Structure

The chemical formula for this compound is Na₂Cr₂O₇·2H₂O.[1][3] Its IUPAC name is disodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;dihydrate.[4] The compound consists of two sodium ions (Na⁺), one dichromate ion (Cr₂O₇²⁻), and two water molecules of crystallization.[4][5] The dichromate anion features two tetrahedral CrO₄ units sharing a common oxygen atom.

Physicochemical Properties

This compound presents as a bright orange-red, odorless, crystalline solid.[1][2][3] It is highly soluble in water, a characteristic that distinguishes it from its potassium counterpart, and is also soluble in methanol (B129727) and ethanol.[2] The compound is deliquescent, meaning it has a strong tendency to absorb moisture from the air.[6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | Na₂Cr₂O₇·2H₂O | [1][7] |

| Molecular Weight | 298.00 g/mol | [1][4] |

| CAS Number | 7789-12-0 | [1][8] |

| Appearance | Bright orange-red crystalline solid | [1][3][8] |

| Density | 2.35 g/cm³ | [3][8] |

| Melting Point | 91-100 °C (loses water) | [9][8] |

| Anhydrous Melting Point | 356.7 °C | [2][3][10] |

| Boiling Point | Decomposes at 400 °C | [2][3][9] |

| Solubility in Water | 731.8 g/L at 20 °C | [3][10] |

| pH | 3.5 (100 g/L solution at 20 °C) | [3][10] |

Crystallographic Data

Studies on the crystal structure of this compound indicate a monoclinic crystal system.[11][12]

Table 2: Crystallographic Data for this compound

| Parameter | Value | References |

| Crystal System | Monoclinic | [11][12] |

| Space Group | P2₁/m | [11] |

| Unit Cell Dimensions | a = 6.05 Å, b = 10.5 Å, c = 12.6 Å | [11][12] |

| Angle (β) | 94.9° | [11][12] |

Experimental Protocols

Industrial Synthesis from Chromite Ore

The large-scale production of sodium dichromate involves a multi-step process starting from chromium(III) oxide-containing ores, primarily chromite.[2][13]

Methodology:

-

Alkaline Roasting: Chromite ore is fused with a base, typically sodium carbonate (soda ash), and sometimes lime, in a rotary kiln at approximately 1000 °C in the presence of air (oxygen).[2][14] This oxidative fusion converts the insoluble chromium(III) oxide into soluble sodium chromate (B82759) (Na₂CrO₄).

-

2 Cr₂O₃ + 4 Na₂CO₃ + 3 O₂ → 4 Na₂CrO₄ + 4 CO₂[2]

-

-

Leaching: The resulting calcined material, known as the "roast," is leached with hot water to dissolve the sodium chromate.[2][15] Other ore components like iron and aluminum compounds remain largely insoluble and can be separated by filtration.[2][13]

-

Acidification and Conversion: The filtered sodium chromate solution is acidified. This is typically achieved by treatment with sulfuric acid or by sparging with carbon dioxide under pressure.[2][15] Acidification converts the yellow chromate solution to the orange dichromate solution.[2]

-

Crystallization: The sodium dichromate solution is concentrated by evaporation and then cooled, causing the dihydrate form (Na₂Cr₂O₇·2H₂O) to crystallize out.[2][15] The crystals are then separated from the mother liquor and dried.[15]

Laboratory Purification: Recrystallization

For achieving higher purity, commercial-grade this compound can be purified by recrystallization from water.

Methodology:

-

Prepare a saturated solution of this compound in a minimal amount of hot deionized water. The high solubility at elevated temperatures is leveraged in this step.[9][16]

-

Filter the hot solution through a pre-heated funnel to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then chill further in an ice bath to maximize crystal formation.

-

Collect the resulting orange-red crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

-

Dry the purified crystals. Note that prolonged heating at 100°C will lead to dehydration, forming the anhydrous salt.[9][16][17]

Analytical Protocol: Assay by Redox Titration

The purity (assay) of a sodium dichromate sample can be accurately determined by iodometric titration, which relies on its strong oxidizing properties.[17]

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in 200 mL of deionized water.

-

Reaction: To the solution, add 7 mL of concentrated hydrochloric acid and 3 g of potassium iodide (KI). The dichromate will oxidize the iodide ions to iodine (I₂), resulting in a color change. The solution itself is reduced, indicated by a change to a greenish color.

-

Cr₂O₇²⁻ + 14 H⁺ + 6 I⁻ → 2 Cr³⁺ + 3 I₂ + 7 H₂O

-

-

Incubation: Mix the solution thoroughly and allow it to stand in the dark for 10 minutes to ensure the reaction goes to completion.

-

Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) (Na₂S₂O₃) volumetric solution.

-

I₂ + 2 S₂O₃²⁻ → 2 I⁻ + S₄O₆²⁻

-

-

Endpoint Detection: As the endpoint is approached (the dark brown/red color of the iodine fades to yellow), add a few drops of starch indicator solution. This will form a deep blue complex with the remaining iodine.

-

Continue the titration dropwise until the blue color disappears, leaving a clear, greenish-blue solution. This marks the endpoint.

-

Calculation: The concentration of the this compound is calculated based on the volume of sodium thiosulfate solution used. One milliliter of 0.1 N sodium thiosulfate is equivalent to 0.004967 g of Na₂Cr₂O₇·2H₂O.[17]

References

- 1. alliancechemical.com [alliancechemical.com]

- 2. Sodium dichromate - Wikipedia [en.wikipedia.org]

- 3. neutronco.com [neutronco.com]

- 4. This compound | Cr2H4Na2O9 | CID 108005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. americanchromechemicals.com [americanchromechemicals.com]

- 7. CAS-7789-12-0, this compound Manufacturers, Suppliers & Exporters in India | 030130 [cdhfinechemical.com]

- 8. americanelements.com [americanelements.com]

- 9. This compound CAS#: 7789-12-0 [m.chemicalbook.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Sodium dichromate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 14. SODIUM DICHROMATE - Ataman Kimya [atamanchemicals.com]

- 15. US5273735A - Process for the preparation of sodium dichromate - Google Patents [patents.google.com]

- 16. This compound | 7789-12-0 [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Dichromate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O). The information is curated for professionals in research and development who require precise and reliable data for their work.

General and Physical Properties

This compound is an inorganic compound that appears as bright orange-red, odorless, and hygroscopic crystals.[1][2][3] It is known for its high solubility in water, a property that distinguishes it from its potassium counterpart.[4] The dihydrate form contains two molecules of water of crystallization and begins to lose this water at temperatures above 100°C.[5][6]

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | Na₂Cr₂O₇·2H₂O[1][7] |

| Molar Mass | 298.00 g/mol [1][2][4] |

| Appearance | Bright orange-red crystalline solid[1][8][9] |

| Odor | Odorless[1][3] |

| Density | 2.35 g/cm³ to 2.52 g/cm³[1][4][7] |

| Melting Point | Decomposes. Loses water of crystallization at ~83-100°C. The anhydrous salt melts at 356.7°C.[1][4][6][7] |

| Boiling Point | Decomposes at 400°C[4][5][7] |

| pH of Aqueous Solution | 3.5 - 4.0 (for a 100 g/L solution at 20°C)[1][5][7] |

| Hygroscopicity | Deliquescent/Hygroscopic[2][5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature |

| Water | 730 g/L[5] | 20°C |

| Water | 731.8 g/L[1] | 20°C |

| Water | 73 g/100 mL[4] | 25°C |

| Ethanol | Insoluble[1][5] | 20°C |

| Methanol | Soluble[10] | - |

Crystallographic Information

The crystal structure of this compound has been determined to be monoclinic.[11]

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic[11] |

| Space Group | P2₁/m[11] |

| Unit Cell Dimensions | a = 6.05 Å, b = 10.5 Å, c = 12.6 Å, β = 94.9°[11] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the dichromate ion (Cr₂O₇²⁻), which makes it a powerful oxidizing agent.[1][5][6] This property is central to its use in various chemical syntheses and industrial processes.

In an aqueous solution, the dichromate ion exists in equilibrium with the chromate (B82759) ion (CrO₄²⁻). This equilibrium is pH-dependent. In acidic solutions, the dichromate ion is the predominant species, which is responsible for the orange-red color. As the pH increases and the solution becomes more alkaline, the equilibrium shifts to favor the formation of the yellow chromate ion.[12]

Caption: The pH-dependent equilibrium between dichromate and chromate ions.

Sodium dichromate is a strong oxidizing agent, a property derived from the chromium atom being in the +6 oxidation state.[12] It readily accepts electrons from other substances, causing them to be oxidized while the chromium is reduced, typically to the more stable +3 oxidation state.[12]

A prominent application of this property is in organic synthesis, specifically for the oxidation of primary and secondary alcohols.[1][4] For instance, secondary alcohols are efficiently oxidized to their corresponding ketones.[4]

Caption: Oxidation of a secondary alcohol using sodium dichromate.

This compound can react vigorously, and sometimes violently, with reducing agents and combustible materials.[5][13] It is incompatible with organic materials, finely divided metals, and strong acids under certain conditions.[13][14] When heated to decomposition, it emits toxic chromium fumes.[15]

Experimental Protocols

The determination of the physical and chemical properties of this compound involves standardized laboratory procedures.

A common method to determine the solubility of a salt like this compound at various temperatures involves preparing a saturated solution and then quantifying the amount of dissolved solute.

Caption: Experimental workflow for determining the solubility of a salt.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a beaker. The mixture is heated to a temperature higher than the target temperature while stirring continuously to ensure saturation. The solution is then allowed to cool to the desired temperature, causing the excess salt to crystallize out, leaving a saturated solution.

-

Sample Collection: A known volume of the clear supernatant liquid is carefully withdrawn using a pre-warmed pipette to prevent premature crystallization.

-

Gravimetric Analysis: The collected sample is transferred to a pre-weighed evaporating dish. The water is then carefully evaporated by gentle heating. After complete evaporation, the dish containing the dry salt residue is cooled in a desiccator and weighed again.

-

Calculation: The mass of the dissolved salt is determined by subtracting the initial weight of the evaporating dish from the final weight. The solubility is then expressed in grams of salt per 100 grams of water. This process is repeated for different temperatures to construct a solubility curve.

Since this compound decomposes and loses its water of hydration upon heating, a standard melting point determination will show the temperature at which these events occur rather than a true melting point of the dihydrate.[6] The melting point of the anhydrous form can be determined after the dihydrate has been fully dehydrated by prolonged heating at a temperature above 100°C.[5] A capillary melting point apparatus can be used for this determination.

The oxidizing strength of this compound can be quantified using redox titration. This typically involves titrating a solution of a reducing agent of known concentration with a standardized solution of sodium dichromate. A suitable indicator that changes color at the equivalence point is used to determine the endpoint of the titration.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as toxic, carcinogenic, mutagenic, and a reproductive hazard.[1][16][17] It is also corrosive and can cause severe skin burns and eye damage.[16][18] As a strong oxidizer, it may intensify fires.[16][17] Therefore, handling requires the use of personal protective equipment, including gloves, safety goggles, and a lab coat, and should be performed in a well-ventilated area or under a fume hood.[1][16]

References

- 1. neutronco.com [neutronco.com]

- 2. This compound | Cr2H4Na2O9 | CID 108005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium Dichromate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. Sodium dichromate - Wikipedia [en.wikipedia.org]

- 5. This compound CAS#: 7789-12-0 [m.chemicalbook.com]

- 6. americanchromechemicals.com [americanchromechemicals.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. americanelements.com [americanelements.com]

- 9. alliancechemical.com [alliancechemical.com]

- 10. Sodium dichromate - Sciencemadness Wiki [sciencemadness.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Chromate and dichromate - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. SODIUM DICHROMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. SODIUM DICHROMATE - Ataman Kimya [atamanchemicals.com]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]

Synthesis and Preparation of Sodium Dichromate Dihydrate Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and preparation of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) crystals. Sodium dichromate is a crucial inorganic compound utilized as a strong oxidizing agent and a primary source of chromium in various chemical processes, including the synthesis of active pharmaceutical ingredients. This document outlines the fundamental chemical principles, experimental protocols, and key process parameters for its preparation, with a focus on providing actionable data for laboratory and pilot-scale synthesis.

Core Synthesis Principles

The industrial production of this compound originates from chromite ore, which contains chromium(III) oxides.[1] The overall process is a multi-step chemical conversion that can be broadly categorized into three main stages:

-

Alkaline Roasting: Chromite ore is roasted with a basic flux, typically sodium carbonate (soda ash), in the presence of excess air at high temperatures.[1] This oxidative process converts the insoluble chromium(III) oxide into a water-soluble sodium chromate (B82759) (Na₂CrO₄).[1]

-

Leaching and Purification: The roasted mass, known as the "clinker," is leached with hot water to dissolve the sodium chromate.[2] The resulting solution is then filtered to remove insoluble impurities such as iron and aluminum compounds.[1]

-

Acidification and Crystallization: The purified sodium chromate solution is acidified to convert the chromate ions (CrO₄²⁻) into dichromate ions (Cr₂O₇²⁻).[1][2] Subsequent concentration and cooling of the solution lead to the crystallization of sodium dichromate as its dihydrate form.[3]

The key chemical transformations involved in this process are:

-

Roasting: 2Cr₂O₃ + 4Na₂CO₃ + 3O₂ → 4Na₂CrO₄ + 4CO₂[1]

-

Acidification: 2Na₂CrO₄ + H₂SO₄ → Na₂Cr₂O₇ + Na₂SO₄ + H₂O

-

Alternatively, carbon dioxide can be used for acidification: 2Na₂CrO₄ + 2CO₂ + H₂O → Na₂Cr₂O₇ + 2NaHCO₃[1]

-

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages in the synthesis of this compound.

Alkaline Roasting of Chromite Ore

This procedure outlines the conversion of chromium(III) oxide in chromite ore to sodium chromate.

Methodology:

-

Finely powder the chromite ore to a particle size of approximately -75 μm.[4]

-

Mix the powdered ore with anhydrous sodium carbonate. An optimal mass ratio of chromite ore to sodium carbonate should be determined based on the chromium content of the ore.

-

Place the mixture in a high-temperature furnace.

-

Heat the mixture to a temperature range of 1000-1100 °C in the presence of excess air.[4] An optimal roasting temperature of 1050 °C has been reported to promote the formation of sodium chromate.[4]

-

Maintain the temperature for a roasting time of approximately 2 hours to ensure complete conversion.[4]

-

After roasting, allow the furnace to cool down and carefully remove the resulting clinker.

Leaching of Sodium Chromate

This protocol details the extraction of the water-soluble sodium chromate from the roasted clinker.

Methodology:

-

Grind the cooled clinker to a fine powder.

-

Transfer the powdered clinker to a beaker and add hot deionized water. A solid-to-liquid ratio of 1:10 is recommended for efficient leaching.[4]

-

Stir the mixture vigorously for a defined period to ensure complete dissolution of the sodium chromate.

-

Filter the resulting slurry using a Buchner funnel and vacuum filtration to separate the insoluble residue (containing iron and aluminum hydroxides) from the aqueous sodium chromate solution.

-

Wash the residue with hot deionized water to recover any remaining sodium chromate.

-

Combine the filtrate and the washings.

Conversion of Sodium Chromate to Sodium Dichromate

This section describes the acidification step to convert sodium chromate to sodium dichromate.

Methodology:

-

Transfer the sodium chromate solution to a reaction vessel equipped with a stirrer and a pH meter.

-

Slowly add a concentrated acid, such as sulfuric acid, to the solution while stirring continuously. The reaction is exothermic, and the temperature should be monitored and controlled.

-

Continue adding the acid until the pH of the solution reaches approximately 4. This pH shift corresponds to the conversion of the yellow chromate solution to the orange dichromate solution.[5]

-

The conversion can be optimized at a temperature of 45 °C with a high concentration of sulfuric acid.[4]

Crystallization of this compound

This protocol outlines the final step of isolating the product as dihydrate crystals.

Methodology:

-

Concentrate the sodium dichromate solution by heating to evaporate a portion of the water. This will increase the concentration of the solute.

-

If sodium sulfate (B86663) is present as a byproduct from using sulfuric acid, it may precipitate out during concentration and can be removed by hot filtration.[3]

-

Slowly cool the concentrated solution to a temperature between 30-35 °C with constant stirring.[3] This controlled cooling promotes the formation of well-defined orange-red crystals of Na₂Cr₂O₇·2H₂O.[3]

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.

-

Dry the crystals in a controlled environment. The drying temperature should be maintained below 84.6 °C to prevent the loss of water of crystallization.[3]

Quantitative Data

The following tables summarize key quantitative parameters for the synthesis of this compound.

Table 1: Optimized Roasting and Leaching Parameters

| Parameter | Value | Reference |

| Optimal Roasting Temperature | 1050 °C | [4] |

| Roasting Time | 2 hours | [4] |

| Chromite to NaCl Ratio (in some studies) | 1:1.5 | [4] |

| Leaching Solid/Liquid Ratio | 1:10 | [4] |

Table 2: Acidification and Crystallization Conditions

| Parameter | Value | Reference |

| Optimal Acidification Temperature | 45 °C | [4] |

| Optimal Acid Concentration (H₂SO₄) | 18 M | [4] |

| Crystallization Temperature | 30-35 °C | [3] |

| Drying Temperature | < 84.6 °C | [3] |

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | Na₂Cr₂O₇·2H₂O | [1] |

| Molar Mass | 298.00 g/mol | [1] |

| Appearance | Bright orange-red crystals | [6] |

| Density | 2.52 g/cm³ | [1] |

| Melting Point | 356.7 °C (anhydrous) | [1] |

| Boiling Point | 400 °C (decomposes) | [1] |

| Solubility in Water (25 °C) | 73 g/100 mL | [1] |

Process Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the synthesis of this compound.

References

Solubility Profile of Sodium Dichromate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of sodium dichromate dihydrate in water and various organic solvents. The following sections detail quantitative solubility data, experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility of this compound

The solubility of a compound is a critical physicochemical property, influencing its behavior in various applications, from chemical synthesis to formulation development. This section presents the solubility data for this compound in aqueous and organic media.

Aqueous Solubility

This compound is highly soluble in water, and its solubility increases significantly with temperature. This property is crucial for the preparation of aqueous solutions used in numerous industrial and laboratory processes.

Table 1: Quantitative Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 163.2 |

| 20 | 180.16 |

| 25 | 73 |

| 40 | 77.09 (wt%) |

| 60 | 82.04 (wt%) |

| 80 | 88.39 (wt%) |

| Boiling | 508 (as % of water) |

Organic Solvent Solubility

The solubility of this compound in organic solvents is more varied. It is generally soluble in polar protic solvents like methanol (B129727) and ethanol, but its solubility is limited in less polar or non-polar solvents.

Table 2: Quantitative and Qualitative Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Methanol | 19.4 | 51.32 g/100 mL |

| Ethanol | Not Specified | Soluble |

| Acetone | Not Specified | No quantitative data available |

| Diethyl Ether | Not Specified | Insoluble |

Note: While several sources state that this compound is soluble in ethanol, specific quantitative data is not consistently available in the reviewed literature. For acetone, reliable quantitative solubility data could not be identified.

Experimental Protocol: Determination of Solubility

The following is a generalized methodology for determining the solubility of an inorganic salt like this compound in water at various temperatures. This protocol is based on standard laboratory practices for solubility measurement.

Materials and Equipment

-

This compound (analytical grade)

-

Distilled or deionized water

-

Thermostatically controlled water bath or heating mantle

-

Beakers and flasks

-

Calibrated thermometer

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Drying oven

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Volumetric pipettes and flasks

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of distilled water in a beaker.

-

Place the beaker in a thermostatically controlled water bath set to the desired temperature.

-

Continuously stir the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Collection:

-

Once equilibrium is established, turn off the stirrer and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated volumetric pipette to prevent premature crystallization.

-

-

Gravimetric Analysis:

-

Transfer the collected sample to a pre-weighed, dry evaporating dish or beaker.

-

Carefully evaporate the solvent (water) in a drying oven at a temperature below the decomposition temperature of the salt (e.g., 105 °C).

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the dry salt residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved salt is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

-

Solubility is then calculated and typically expressed in grams of solute per 100 mL or 100 g of solvent.

-

-

Repeat for Different Temperatures:

-

Repeat the entire procedure for each desired temperature to construct a solubility curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Unveiling the Lattice: A Technical Guide to the Crystal Structure of Sodium Dichromate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the crystal structure of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O), a compound of significant industrial and laboratory importance. While a complete crystal structure determination with atomic coordinates remains to be published in publicly accessible literature, this document consolidates the existing crystallographic data, outlines the experimental protocols for its analysis, and provides a logical workflow for such an investigation.

Core Data Presentation

The most definitive study on the crystal structure of this compound was published in 1956.[1] Although this work did not provide a full refinement of the structure with atomic coordinates, it established the fundamental crystallographic parameters through meticulous experimental work. The key findings from this foundational study are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| Unit Cell Dimensions | |

| a | 6.05 Å |

| b | 10.5 Å |

| c | 12.6 Å |

| β | 94.9° |

| Formula Units per Unit Cell (Z) | 4 |

| Density (experimental) | 2.52 g/cm³ |

Experimental Protocols

The determination of a crystal structure, such as that of this compound, is primarily accomplished through single-crystal X-ray diffraction. The following protocol outlines the generalized steps involved in such an analysis.

Crystal Growth and Selection

High-quality single crystals are a prerequisite for accurate structure determination. For this compound, crystals can be grown from an aqueous solution at room temperature.[1] A suitable crystal for diffraction should be of adequate size (typically >0.1 mm in all dimensions), possess a regular and well-defined shape, and be free from internal defects like cracks or twinning.

Data Collection: Single-Crystal X-ray Diffraction

The selected crystal is mounted on a goniometer head and placed in an intense, monochromatic X-ray beam. The interaction of the X-rays with the crystal's electron density produces a unique diffraction pattern of reflections. The angles and intensities of these diffracted X-rays are meticulously measured by a detector.

The original study on this compound utilized rotation and Weissenberg photographs to record the diffraction data.[1] Modern crystallographic studies employ sophisticated diffractometers equipped with sensitive detectors (e.g., CCD or CMOS) that allow for precise and efficient data collection.

Data Processing and Structure Solution

The collected diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group symmetry. The intensities of the reflections are then used to calculate the electron density map of the crystal.

For this compound, the systematic absences in the diffraction pattern (0k0 reflections absent when k is odd) indicated the space group to be either P2₁ or P2₁/m.[1] Further analysis using Wilson's method suggested a centrosymmetric structure, leading to the assignment of the P2₁/m space group.[1]

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. A successful refinement results in a detailed three-dimensional model of the atomic arrangement within the crystal lattice. As previously noted, a full structure refinement for this compound with atomic coordinates has not been published.

Mandatory Visualization

Since the complete atomic coordinates for this compound are not available, a visualization of the crystal structure cannot be generated. Instead, the following diagram illustrates the logical workflow of the experimental protocol for single-crystal X-ray diffraction, a process central to determining such structures.

Caption: Experimental workflow for single-crystal X-ray diffraction.

References

An In-depth Technical Guide to Sodium Dichromate Dihydrate (CAS No. 7789-12-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O), CAS number 7789-12-0, is a powerful oxidizing agent with a broad spectrum of applications in industrial and laboratory settings. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and significant applications, with a focus on its utility in organic synthesis and analytical methodologies. Detailed experimental protocols for key applications are presented, alongside a thorough examination of its toxicological profile and the molecular mechanisms of its carcinogenicity. This document aims to serve as a critical resource for professionals in research and development, offering in-depth data and procedural insights to ensure safe and effective handling and application.

Physicochemical Properties

This compound is an orange to red crystalline solid.[1] It is odorless and highly soluble in water.[2][3] The dihydrate begins to lose its water of crystallization above 100°C and decomposes at temperatures above 400°C.[4] A key advantage of sodium dichromate over its potassium counterpart is its significantly higher solubility in water and polar solvents like acetic acid.[2][4]

| Property | Value | Reference(s) |

| CAS Number | 7789-12-0 | [1] |

| Molecular Formula | Na₂Cr₂O₇·2H₂O | [1] |

| Molecular Weight | 298.00 g/mol | [1] |

| Appearance | Orange to red crystalline powder | [1][3] |

| Odor | Odorless | [2][3] |

| Melting Point | 356.7 °C (anhydrous) | [2][5] |

| Boiling Point | Decomposes at 400 °C | [2][5] |

| Density | 2.52 g/cm³ | [2] |

| Solubility in Water | 73 g/100 mL at 25 °C | [2] |

| pH | 3.5 (100 g/L solution at 20 °C) | [5][6] |

Synthesis

The industrial production of sodium dichromate is a large-scale process that begins with chromium(III) oxide-containing ores, such as chromite. The general synthesis involves three main steps:

-

Alkaline Roasting: The ore is fused with a base, typically sodium carbonate, at approximately 1000°C in the presence of air. This process solubilizes the chromium as sodium chromate (B82759).[2][4] 2 Cr₂O₃ + 4 Na₂CO₃ + 3 O₂ → 4 Na₂CrO₄ + 4 CO₂

-

Leaching: The resulting fused mass is leached with hot water to extract the soluble sodium chromate, leaving behind insoluble iron and aluminum compounds.[2][4]

-

Acidification and Crystallization: The aqueous extract is then acidified with sulfuric acid or carbon dioxide to convert the chromate to dichromate.[2][4] The sodium dichromate is subsequently isolated as the dihydrate by crystallization.[2] 2 Na₂CrO₄ + H₂SO₄ → Na₂Cr₂O₇ + Na₂SO₄ + H₂O

Caption: Industrial Synthesis of this compound.

Applications

This compound is a versatile compound with numerous applications across various industries.

-

Organic Synthesis: It is a potent oxidizing agent used in the synthesis of organic compounds.[2][7] It can oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones.[2][8] Benzylic and allylic C-H bonds can also be oxidized to carbonyl derivatives.[2]

-

Pigment and Dye Manufacturing: It serves as a precursor in the production of chromium-based pigments.[7][9] In the textile industry, it is used as a mordant to improve the color fastness of dyes.[4][10]

-

Metal Finishing: Sodium dichromate is utilized in chromate conversion coatings to protect metals, particularly aluminum, from corrosion and to improve paint adhesion.[1][7]

-

Leather Tanning: It is a key chemical in the leather tanning process, where it cross-links collagen fibers in animal hides to produce durable leather.[1][7]

-

Wood Preservation: It is used to protect wood from decay and insect damage.[1]

-

Corrosion Inhibition: It acts as a corrosion inhibitor in various industrial processes.[3][7]

-

Analytical Chemistry: In laboratory settings, it is employed as a reagent for various chemical analyses, including the determination of alcohols and aldehydes.[1]

Experimental Protocols

Jones Oxidation of a Secondary Alcohol: Borneol to Camphor (B46023)

This protocol details the oxidation of the secondary alcohol borneol to the ketone camphor using a Jones reagent prepared from this compound.

Materials:

-

This compound (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

d,l-borneol

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

-

Ice bath, Erlenmeyer flasks, separatory funnel, filtration apparatus

Procedure:

-

Preparation of Jones Reagent: In a 250 mL Erlenmeyer flask, dissolve 2.0 g of this compound in 6 mL of water. Carefully and slowly add 2.0 mL of concentrated sulfuric acid to the solution. Allow the mixture to cool. Transfer the cooled solution to a 50 mL Erlenmeyer flask and place it in an ice bath.[1]

-

Reaction Setup: Dissolve 1.0 g of d,l-borneol in 4 mL of diethyl ether in a separate flask and cool it in an ice bath.[1]

-

Oxidation: Slowly add the cold Jones reagent dropwise to the borneol solution with continuous swirling. Maintain the temperature of the reaction mixture by keeping it in the ice bath. After the addition is complete, continue to swirl the mixture for an additional 5 minutes.[1]

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with two 10 mL portions of diethyl ether. Combine all the ether extracts.[1]

-

Neutralization: Wash the combined organic layers with two 10 mL portions of 5% sodium bicarbonate solution to remove any unreacted acid.[1]

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the diethyl ether to obtain the crude camphor product.[1]

-

Purification: The crude product can be purified by sublimation.[1]

Caption: Workflow for the Jones Oxidation of Borneol to Camphor.

Colorimetric Determination of Ethanol (B145695)

This protocol describes a colorimetric method for the quantitative determination of ethanol in aqueous solutions. The method is based on the reduction of Cr(VI) to Cr(III), which results in a color change that can be measured spectrophotometrically.

Materials:

-

Potassium dichromate (or this compound)

-

Concentrated sulfuric acid

-

Ethanol standards

-

Sample containing an unknown concentration of ethanol

-

Spectrophotometer

-

Test tubes, pipettes, water bath

Procedure:

-

Reagent Preparation: For an ethanol concentration range of 300–1500 µg/mL, accurately weigh 0.092 g of potassium dichromate and dissolve it in 4.0 mL of a 3:1 sulfuric acid:water solution.[11]

-

Sample Preparation: Transfer 250 µL of the ethanol standard or sample solution into a 2 mL vial.[11]

-

Reaction: Add 100 µL of the prepared dichromate reagent to the vial.[11]

-

Incubation: Place the vial in a water bath at 80°C for 8 minutes to allow the color to develop.[11]

-

Measurement: After cooling to room temperature, measure the absorbance of the solution at 580 nm using a spectrophotometer.[11]

-

Quantification: Create a standard curve by plotting the absorbance of the ethanol standards against their known concentrations. Use the absorbance of the unknown sample to determine its ethanol concentration from the standard curve.

Spectroscopic Data

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of an aqueous solution of dichromate(VI) ions is characterized by two main absorption bands. In acidic solutions, where the dichromate ion (Cr₂O₇²⁻) is the predominant species, absorbance maxima are observed around 257 nm and 350 nm. The band at 350 nm is responsible for the characteristic orange color of dichromate solutions. The chromate(VI) ion (CrO₄²⁻), which is favored in neutral or alkaline solutions, exhibits a strong absorption in the violet region, resulting in a yellow color.[5]

¹³C-NMR Spectroscopy of a Reaction Product: Camphor

The ¹³C-NMR spectrum of camphor, the product of the Jones oxidation of borneol, provides a clear fingerprint for its structural confirmation. The most downfield signal corresponds to the carbonyl carbon.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 57.7 |

| C2 | 46.8 |

| C3 | 40.1 |

| C4 | 27.1 |

| C5 | 30.0 |

| C6 | 43.3 |

| C7 | 9.3 |

| C8 | 19.8 |

| C9 | 19.1 |

| C10 | 219.0 |

Data sourced from ResearchGate, assignments may vary slightly based on solvent and instrumentation.[10]

Safety and Toxicology

This compound is a highly toxic and hazardous substance that requires strict safety protocols for handling.[7]

Hazard Summary

| Hazard | Description | Reference(s) |

| Acute Toxicity | Toxic if swallowed, fatal if inhaled, and harmful in contact with skin. | [5][6] |

| Corrosivity | Causes severe skin burns and eye damage. | [5][6] |

| Sensitization | May cause allergic skin or respiratory reactions. | [5][6] |

| Carcinogenicity | Known human carcinogen. | [6] |

| Mutagenicity | May cause genetic defects. | [6] |

| Reproductive Toxicity | May damage fertility or the unborn child. | [6] |

| Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. | [6] |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [5][6] |

Mechanism of Carcinogenicity and DNA Damage

The carcinogenicity of hexavalent chromium [Cr(VI)], the oxidation state in sodium dichromate, is a complex process initiated by its transport into cells and subsequent intracellular reduction.

-

Cellular Uptake: Cr(VI) readily enters cells through anion transport channels.

-

Intracellular Reduction: Once inside the cell, Cr(VI) is reduced to trivalent chromium [Cr(III)] by various cellular reductants, primarily ascorbate (B8700270) and glutathione. This reduction process generates reactive intermediates, including Cr(V) and Cr(IV), as well as reactive oxygen species (ROS).

-

DNA Damage: The ultimate carcinogen is believed to be the Cr(III) species, which is trapped within the cell due to its poor membrane permeability. Cr(III) can then directly bind to DNA, forming Cr-DNA adducts. These adducts, along with the oxidative stress induced by ROS, can lead to DNA strand breaks, DNA-protein crosslinks, and oxidative base damage.

-

Genotoxicity: This DNA damage can disrupt normal cellular processes like replication and transcription, leading to genomic instability, mutations, and ultimately, cancer.

Caption: Mechanism of Cr(VI)-Induced DNA Damage.

Conclusion

This compound remains a chemical of significant industrial and scientific importance due to its powerful oxidizing properties. Its utility in organic synthesis, material science, and analytical chemistry is well-established. However, its severe toxicity and carcinogenicity necessitate a thorough understanding of its properties and strict adherence to safety protocols. This guide has provided a detailed overview of this compound, from its fundamental characteristics to its practical applications and toxicological mechanisms, to equip researchers and professionals with the knowledge required for its responsible and effective use.

References

- 1. Solved The peak assignments are shown on the carbon-13 NMR | Chegg.com [chegg.com]

- 2. EP1485508A1 - A process for making chrome tanned leathers - Google Patents [patents.google.com]

- 3. szoneierleather.com [szoneierleather.com]

- 4. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 5. D-CAMPHOR(464-49-3) 13C NMR spectrum [chemicalbook.com]

- 6. Solved The peak assignments for camphor molecule is shown on | Chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of binary aqueous sodium chlorate and sodium perchlorate solution in the presence of sodium dichromate using Fourier transform infrared spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. dcmsme.gov.in [dcmsme.gov.in]

Spectroscopic Properties of Sodium Dichromate Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O), a widely used oxidizing agent and industrial chemical. The following sections detail its characteristics as determined by Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, providing valuable data and experimental insights for professionals in research and development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of sodium dichromate in aqueous solution is dominated by the charge-transfer transitions within the dichromate anion (Cr₂O₇²⁻). The spectrum is highly dependent on the pH of the solution due to the equilibrium between the orange dichromate ion and the yellow chromate (B82759) ion (CrO₄²⁻). In acidic solutions, the equilibrium shifts towards the dichromate ion, which exhibits two main absorption maxima in the UV and visible regions.

Data Presentation

| Spectroscopic Parameter | Value | Conditions |

| λmax 1 | ~350 nm | Acidic aqueous solution (0.001 M HClO₄) |

| Molar Absorptivity (ε) at 350 nm | 1788 L mol⁻¹ cm⁻¹ | 0.001 M HClO₄ at 25°C |

| λmax 2 | ~450 nm | Acidic aqueous solution |

| Molar Absorptivity (ε) at 257 nm | 3156 L mol⁻¹ cm⁻¹ | 0.001 M HClO₄ at 25°C |

| Molar Absorptivity (ε) at 235 nm | 2688 L mol⁻¹ cm⁻¹ | 0.001 M HClO₄ at 25°C |

Note: The molar absorptivity values are for the dichromate ion (Cr₂O₇²⁻) and are adapted from NIST publications for potassium dichromate in acidic solution, which are expected to be very similar for sodium dichromate.

Experimental Protocol: Quantitative Analysis by UV-Vis Spectroscopy

This protocol outlines the determination of the concentration of a this compound solution.

1. Materials and Equipment:

-

This compound (analytical grade)

-

Perchloric acid (HClO₄), 0.1 M solution

-

Deionized water

-

Volumetric flasks (100 mL and 10 mL)

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

2. Preparation of a Standard Stock Solution (e.g., 0.001 M):

-

Accurately weigh approximately 0.298 g of this compound (molar mass ≈ 298.00 g/mol ).

-

Dissolve the solid in a 100 mL volumetric flask with deionized water.

-

Add 10 mL of 0.1 M perchloric acid to ensure an acidic environment.

-

Dilute to the mark with deionized water and mix thoroughly. This creates a stock solution of approximately 0.01 M.

-

Perform a 1:10 dilution by transferring 10 mL of the stock solution to a 100 mL volumetric flask and diluting to the mark with 0.001 M perchloric acid (prepared by diluting the 0.1 M stock).

3. Preparation of Calibration Standards:

-

Prepare a series of calibration standards by serial dilution of the 0.001 M stock solution with 0.001 M perchloric acid.

4. Spectral Acquisition:

-

Set the spectrophotometer to scan a wavelength range of 200-600 nm.

-

Use a quartz cuvette filled with 0.001 M perchloric acid as the blank.

-

Record the absorbance spectra of the calibration standards and the unknown sample.

5. Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) around 350 nm.

-

Construct a calibration curve by plotting the absorbance at λmax against the concentration of the standard solutions.

-

Determine the concentration of the unknown sample using its absorbance and the calibration curve.

Infrared (IR) Spectroscopy

The infrared spectrum of solid this compound is characterized by strong absorptions corresponding to the vibrational modes of the dichromate anion and the water of hydration.

Data Presentation

| Wavenumber (cm⁻¹) | Tentative Assignment |

| ~3400 (broad) | O-H stretching vibrations of water of hydration |

| ~1620 | H-O-H bending vibration of water of hydration |

| ~950-900 | Asymmetric stretching of terminal Cr=O bonds |

| ~890 | Symmetric stretching of terminal Cr=O bonds |

| ~770 | Asymmetric stretching of the Cr-O-Cr bridge |

| ~560 | Symmetric stretching of the Cr-O-Cr bridge |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, ATR).

Experimental Protocol: FTIR Spectroscopy

Method 1: Attenuated Total Reflectance (ATR)-FTIR

1. Materials and Equipment:

-

This compound powder

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

2. Sample Preparation and Spectral Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring good contact.

-

Use the pressure clamp to press the sample firmly against the crystal.

-

Acquire the sample spectrum.

Method 2: Potassium Bromide (KBr) Pellet

1. Materials and Equipment:

-

This compound

-

Dry, spectroscopic grade potassium bromide (KBr)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

2. Sample Preparation and Spectral Acquisition:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The Raman spectrum of this compound is also characterized by the vibrational modes of the dichromate anion.

Data Presentation

| Raman Shift (cm⁻¹) | Tentative Assignment |

| ~905 | Symmetric stretching of terminal Cr=O bonds (very strong) |

| ~880 | Asymmetric stretching of terminal Cr=O bonds |

| ~760 | Asymmetric stretching of the Cr-O-Cr bridge |

| ~550 | Symmetric stretching of the Cr-O-Cr bridge |

| ~360, ~330, ~210 | Bending and deformation modes of the dichromate anion |

Experimental Protocol: Raman Spectroscopy of a Crystalline Powder

1. Materials and Equipment:

-

This compound powder

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

-

Microscope slide or other suitable sample holder

2. Sample Preparation and Spectral Acquisition:

-

Place a small amount of the this compound powder on a microscope slide.

-

Position the sample under the microscope objective of the Raman spectrometer.

-

Focus the laser onto the sample.

-

Set the acquisition parameters (e.g., laser power, exposure time, number of accumulations) to obtain a spectrum with a good signal-to-noise ratio.

-

Acquire the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra for this compound is generally not feasible. The chromium(VI) center is paramagnetic, which leads to very rapid nuclear relaxation and extreme broadening of NMR signals, making them difficult or impossible to detect with standard high-resolution NMR techniques.

While solid-state 23Na NMR is a viable technique for studying sodium environments in many inorganic compounds, the paramagnetic nature of the dichromate anion would likely render the 23Na signal in this compound too broad to be informative. There are no readily available reports of successful high-resolution 13C or 23Na NMR studies of this compound in the scientific literature.

Mandatory Visualizations

Chromate-Dichromate Equilibrium

Caption: The pH-dependent equilibrium between chromate and dichromate ions.

Experimental Workflow: Synthesis of Jones Reagent

Caption: Workflow for the preparation of Jones reagent from this compound.

In-Depth Technical Guide to the Raman Spectroscopy of Sodium Dichromate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Raman spectroscopy of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O), a compound of significant interest in various chemical and pharmaceutical processes. This document outlines the vibrational characteristics of the molecule, detailed experimental protocols for its analysis, and the interpretation of its Raman spectrum.

Introduction to the Vibrational Characteristics of this compound

This compound is an inorganic compound that exists as orange-red monoclinic crystals. Its structure consists of sodium cations (Na⁺), dichromate anions (Cr₂O₇²⁻), and water of hydration (H₂O). The Raman spectrum of this compound is primarily characterized by the vibrational modes of the dichromate anion, with additional features arising from the water molecules and lattice vibrations.

The dichromate anion possesses a bent Cr-O-Cr bridge and terminal Cr=O bonds. Its vibrational spectrum is a rich source of information about its molecular structure and bonding. The key vibrational modes observed in the Raman spectrum include:

-

Symmetric and Asymmetric Stretching of Terminal Cr=O Bonds: These are typically strong bands observed in the high-frequency region of the spectrum.

-

Stretching and Bending of the Cr-O-Cr Bridge: The vibrations of the bridging oxygen atom are characteristic of the dichromate structure and appear at lower frequencies.

-

Bending and Deformation Modes of the O-Cr-O and Cr-O-Cr Linkages: These vibrations occur at lower wavenumbers and provide further insight into the geometry of the anion.

-

Vibrations of Water of Hydration: The presence of two water molecules in the crystal lattice gives rise to characteristic O-H stretching and H-O-H bending modes, although these are often broad and may be weak in Raman spectra.

-

Lattice Modes: Low-frequency vibrations corresponding to the collective motions of the ions and molecules in the crystal lattice.

Quantitative Raman Data

The following table summarizes the key Raman bands observed for solid this compound. The assignments are based on studies of dichromate-containing compounds and provide a framework for interpreting the spectrum.

| Raman Peak Position (cm⁻¹) | Vibrational Mode Assignment |

| ~950 - 900 | Symmetric and Asymmetric stretching of terminal Cr=O bonds |

| ~890 | Symmetric stretching of the Cr-O-Cr bridge |

| ~770 | Asymmetric stretching of the Cr-O-Cr bridge |

| ~560 | Symmetric stretching of the Cr-O-Cr bridge |

| ~450 - 300 | Bending and deformation modes of O-Cr-O linkages |

| ~240 - 200 | Bending mode of the Cr-O-Cr bridge |

| < 200 | Lattice vibrations |

Note: The exact peak positions may vary slightly due to experimental conditions and sample preparation.

Experimental Protocols

Obtaining a high-quality Raman spectrum of this compound requires careful attention to the experimental setup and sample preparation. The following protocol outlines a typical procedure for the analysis of a solid powder sample.

Instrumentation

-

Raman Spectrometer: A high-resolution Raman spectrometer, such as an FT-Raman or a dispersive Raman system equipped with a confocal microscope, is recommended.

-

Laser Source: A near-infrared (NIR) laser, such as a 785 nm or 1064 nm laser, is often preferred to minimize fluorescence, which can be an issue with highly colored compounds like sodium dichromate. A visible laser (e.g., 532 nm) can also be used, but fluorescence rejection techniques may be necessary.

-

Detector: A sensitive detector, such as a charge-coupled device (CCD) for dispersive systems or an indium gallium arsenide (InGaAs) detector for FT-Raman systems.

Sample Preparation

-

Sample Form: For solid-state analysis, finely ground powder of this compound is typically used.

-

Sample Holder: The powder can be placed in a standard sample holder, such as an aluminum cup or pressed into a pellet. Alternatively, a small amount of the powder can be mounted on a microscope slide for analysis with a confocal Raman microscope.

-

Handling Precautions: Sodium dichromate is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Data Acquisition

-

Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample degradation due to heating. A starting point of 10-50 mW at the sample is often appropriate.

-

Acquisition Time and Accumulations: An acquisition time of 10-30 seconds with 5-10 accumulations is a typical starting point. These parameters should be optimized to achieve a spectrum with a good signal-to-noise ratio.

-

Spectral Range: The spectral range should cover at least 100 cm⁻¹ to 4000 cm⁻¹ to capture all the fundamental vibrational modes of the dichromate ion and the water of hydration.

-

Calibration: The spectrometer should be calibrated using a standard reference material, such as a silicon wafer or a neon lamp, to ensure the accuracy of the measured peak positions.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the Raman analysis of this compound.

Caption: Experimental workflow for Raman spectroscopy of this compound.

Vibrational Modes of the Dichromate Ion

This diagram illustrates the logical relationship between the structural components of the dichromate ion and their corresponding Raman-active vibrational modes.

Caption: Relationship between dichromate ion structure and Raman vibrational modes.

The Thermal Decomposition of Sodium Dichromate Dihydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O), a compound of significant industrial and laboratory importance. A thorough understanding of its thermal behavior is crucial for safe handling, process optimization, and the development of novel applications. This document outlines the key decomposition stages, presents quantitative data from thermal analysis, details experimental methodologies, and visualizes the underlying processes.

Executive Summary

The thermal decomposition of this compound is a multi-step process initiated by the loss of its water of crystallization, followed by the decomposition of the anhydrous salt at higher temperatures. The primary decomposition products are sodium chromate (B82759) (Na₂Cr₂O₄), chromium(III) oxide (Cr₂O₃), and oxygen gas. This guide synthesizes available data to provide a clear and actionable understanding of this chemical transformation.

Physicochemical Properties

This compound presents as red-orange, hygroscopic crystals. It is highly soluble in water and is a strong oxidizing agent. Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Na₂Cr₂O₇·2H₂O | |

| Molecular Weight | 298.00 g/mol | |

| Appearance | Red-orange crystalline solid | |

| Melting Point | The anhydrous salt melts at 357°C. | |

| Decomposition Temperature | Starts to decompose at approximately 400°C. | |

| Solubility in Water | Highly soluble | |

| Specific Gravity | 2.35 g/cm³ |

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through distinct stages, which can be elucidated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Dehydration

The initial stage of decomposition involves the loss of the two molecules of water of crystallization. This dehydration step typically begins at temperatures around 82.6°C to 100°C.

Equation 1: Dehydration of this compound

Na₂Cr₂O₇·2H₂O(s) → Na₂Cr₂O₇(s) + 2H₂O(g)

Decomposition of Anhydrous Sodium Dichromate

Following dehydration, the resulting anhydrous sodium dichromate remains stable until approximately 400°C, at which point it begins to decompose. The decomposition yields sodium chromate, chromium(III) oxide, and oxygen gas.

Equation 2: Decomposition of Anhydrous Sodium Dichromate

4Na₂Cr₂O₇(s) → 4Na₂CrO₄(s) + 2Cr₂O₃(s) + 3O₂(g)

Upon heating to decomposition, it can also emit toxic fumes of disodium (B8443419) oxide.

The overall decomposition pathway is visualized in the following diagram:

A Technical Guide to the Physicochemical Properties of Sodium Dichromate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O), a compound recognized for its strong oxidizing properties. This document outlines its molecular weight and density, supported by detailed experimental protocols for their determination, catering to the needs of researchers and professionals in scientific fields.

Core Physicochemical Data

The essential quantitative properties of this compound are summarized below. These values are critical for stoichiometric calculations, formulation development, and safety protocols.

| Property | Value | Units |

| Molecular Weight | 298.00 | g/mol |

| Density | 2.35 | g/cm³ (at 20°C) |

| Bulk Density | ~1200 | kg/m ³ |

Note: The data presented is compiled from various chemical suppliers and databases.[1][2][3]

Experimental Determination Protocols

Accurate determination of molecular weight and density is fundamental in chemical analysis. The following sections detail standardized methodologies for these measurements.

Determination of Molecular Weight via Gravimetric Analysis of Hydrate (B1144303)

The molecular weight of a hydrate is experimentally verified by determining the number of water molecules of hydration. This is achieved through gravimetric analysis, which involves heating the hydrate to remove the water and measuring the mass difference.

Methodology:

-

Preparation: A clean, dry porcelain crucible and its cover are heated to a constant weight to remove any moisture. This is achieved by heating strongly for 10-15 minutes, cooling to room temperature in a desiccator, and weighing. The process is repeated until two consecutive weighings are within a negligible margin (e.g., ±0.005 g).[4]

-

Sample Measurement: A precisely weighed sample of this compound (approximately 1-2 g) is placed into the pre-weighed crucible. The total mass of the crucible, cover, and hydrate is recorded.[5]

-

Dehydration: The crucible containing the sample is heated gently at first, with the cover slightly ajar to allow water vapor to escape. The heating is then intensified for a sustained period to ensure complete dehydration. The color of the compound may change from orange-red to a different hue, indicating the formation of the anhydrous salt.

-

Cooling and Weighing: After heating, the crucible is cooled to room temperature in a desiccator to prevent reabsorption of atmospheric moisture. The mass of the crucible, cover, and the remaining anhydrous sodium dichromate is recorded.

-

Constant Weight: The heating, cooling, and weighing cycle is repeated until a constant mass is achieved, confirming that all water of hydration has been removed.[4]

-

Calculation:

-

Mass of water lost = (Mass of crucible + hydrate) - (Mass of crucible + anhydrous salt).

-

Moles of water = Mass of water lost / Molar mass of H₂O (18.015 g/mol ).

-

Mass of anhydrous Na₂Cr₂O₇ = (Mass of crucible + anhydrous salt) - (Mass of empty crucible).

-

Moles of anhydrous Na₂Cr₂O₇ = Mass of anhydrous Na₂Cr₂O₇ / Molar mass of Na₂Cr₂O₇ (261.97 g/mol ).

-

The ratio of moles of water to moles of anhydrous salt determines the number of water molecules in the hydrate's formula, thus confirming its molecular weight.

-

Determination of Density by Gas Pycnometry

Gas pycnometry is a precise method for determining the true density of a solid powder, excluding the volume of any pores or voids.[6]

Methodology:

-

Calibration: The instrument, a gas pycnometer, is calibrated using a standard sphere of a known, precise volume. Helium is typically used as the analysis gas due to its small atomic size, which allows it to penetrate small pores.

-

Sample Preparation: A known mass of the this compound sample is accurately weighed and placed into the sample cell of the pycnometer.

-

Measurement: The analysis involves pressurizing the sample chamber with helium and then expanding the gas into a second, calibrated reference chamber. The pressure difference between the initial and final states is measured.

-

Volume Calculation: Using the principles of the ideal gas law (Boyle's Law), the instrument calculates the volume of the solid sample by measuring the volume of gas it displaces.

-

Density Calculation: The density is calculated by dividing the sample's mass by the volume determined by the pycnometer. The measurement is typically repeated several times to ensure accuracy and reproducibility.

Visualized Workflows and Relationships

To further clarify the experimental and logical processes, the following diagrams are provided.

References

Methodological & Application

Application Notes and Protocols: Sodium Dichromate Dihydrate as an Oxidizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) is a potent and cost-effective oxidizing agent widely employed in organic synthesis.[1][2][3] Its high solubility in water and polar organic solvents makes it a versatile reagent for a variety of oxidative transformations.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions.

Oxidation of Alcohols to Carbonyl Compounds (Jones Oxidation)

The Jones oxidation is a reliable method for the conversion of primary and secondary alcohols to carboxylic acids and ketones, respectively, using a solution of chromium trioxide in sulfuric acid, which can be prepared in situ from sodium dichromate.[4][5][6] The reaction is typically rapid and efficient, proceeding at room temperature or with gentle heating.

Primary alcohols are initially oxidized to aldehydes, which, in the aqueous acidic medium, are rapidly hydrated to gem-diols and subsequently oxidized to carboxylic acids.[4][5][6] Secondary alcohols are cleanly oxidized to ketones.[1][7][8] Tertiary alcohols are resistant to oxidation under these conditions.[7][9]

General Reaction Schemes:

-

Primary Alcohols to Carboxylic Acids: RCH₂OH + [O] → RCOOH

-

Secondary Alcohols to Ketones: R₂CHOH + [O] → R₂C=O

Experimental Protocol: Oxidation of Borneol to Camphor (B46023)

This protocol details the preparation of the Jones reagent from this compound and its use in the oxidation of a secondary alcohol.

Materials:

-

This compound (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

d,l-Borneol

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Magnesium sulfate (B86663) (anhydrous)

-

Water

Procedure: [10]

-

Preparation of the Jones Reagent:

-

In a 250 mL Erlenmeyer flask, dissolve 2.0 g of this compound in 6 mL of water.

-

Carefully and slowly add 2 mL of concentrated sulfuric acid to the solution. Caution: The addition is highly exothermic.

-

Add approximately 6 mL of water to the dichromate solution and cool the flask in an ice bath.

-

-

Oxidation Reaction:

-

Dissolve 1.0 g of d,l-borneol in 4 mL of diethyl ether in a separate flask and cool it in an ice bath.

-

Slowly add the cold Jones reagent dropwise to the borneol solution with continuous swirling. Maintain a slow addition rate to control the exothermic reaction.

-

After the addition is complete, continue swirling the mixture for an additional 5 minutes.

-

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer twice with 10 mL portions of diethyl ether.

-

Combine all the ether extracts.

-

Wash the combined organic layers with two 10 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid. Caution: Vent the separatory funnel frequently as pressure from CO₂ evolution will build up.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the drying agent by vacuum filtration.

-

Remove the diethyl ether from the filtrate by rotary evaporation to yield the crude camphor product.

-

Quantitative Data: Oxidation of Various Alcohols

| Substrate | Product | Oxidizing System | Reaction Conditions | Yield (%) |

| Ethanol (B145695) | Ethanoic acid | Acidified Na₂Cr₂O₇ | Gentle warming | Not specified |

| Propan-2-ol | Propanone | Acidified Na₂Cr₂O₇ | Heating | Not specified |

| Menthol | Menthone | Na₂Cr₂O₇ | Not specified | Not specified |

| Dihydrocholesterol | Cholestanone | Na₂Cr₂O₇ | Not specified | Not specified |

Note: Specific yield data is often dependent on the precise reaction scale and conditions and may require optimization.

Oxidation of Aromatic Side Chains

Sodium dichromate in the presence of a strong acid, such as sulfuric acid, is effective for the oxidation of alkyl side chains on aromatic rings to the corresponding carboxylic acids.[11][12][13] A key requirement for this reaction is the presence of at least one benzylic hydrogen on the alkyl group.[13][14] The reaction proceeds by cleaving the alkyl chain at the benzylic position.

General Reaction Scheme:

Ar-CHR₂ + [O] → Ar-COOH

Experimental Protocol: Oxidation of p-Nitrotoluene to p-Nitrobenzoic Acid

Materials:

-

p-Nitrotoluene

-

This compound (Na₂Cr₂O₇·2H₂O)

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol

-

Water

-

Reaction Setup:

-

In a 50 mL Erlenmeyer flask, combine 150 mg (1.09 mmol) of p-nitrotoluene, 437 mg (1.47 mmol) of this compound, and 2.5 mL of glacial acetic acid.

-

Swirl the flask to dissolve the solids and heat the solution to 100 °C on a hot plate.

-

-

Addition of Sulfuric Acid:

-

Once the reaction reaches 100 °C, turn off the heat and allow it to cool to at least 80 °C.

-

Very carefully, add 0.8 mL of concentrated sulfuric acid dropwise with continuous swirling. A color change from orange [Cr(VI)] to green [Cr(III)] should be observed.[11][12]

-

After the addition is complete, heat the mixture back to 100 °C for 5 minutes.

-

-

Quenching and Isolation:

-

Remove the flask from the heat and let it cool.

-

Add 0.3 mL of ethanol dropwise to quench any excess oxidant.

-

Slowly add water with swirling until the total volume is approximately 35 mL.

-

Heat the solution to 100 °C for 10 minutes to dissolve any soluble impurities.

-

Allow the solution to cool, and then collect the solid product by filtration.

-

Wash the product with cold water until an off-white solid is obtained.

-

The crude product can be further purified by recrystallization from hot ethanol.

-

Quantitative Data: Oxidation of Aromatic Side Chains

| Substrate | Product | Oxidizing System | Reaction Conditions | Yield (%) |

| 2,4,6-Trinitrotoluene | 2,4,6-Trinitrobenzoic acid | Na₂Cr₂O₇ | Not specified | Not specified |

| 2,3-Dimethylnaphthalene | 2,3-Naphthalenedicarboxylic acid | Na₂Cr₂O₇ | Not specified | Not specified |

Note: Yields for side-chain oxidations can vary based on the substrate and specific reaction conditions.

Mandatory Visualization

Experimental Workflow for Oxidation with Sodium Dichromate

A generalized workflow for organic oxidation using this compound.

Safety and Handling

This compound is a strong oxidizing agent and is highly toxic and carcinogenic.[11][15] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Avoid inhalation of dust.[11]

Disposal: Chromium(VI) waste is hazardous and must be disposed of according to institutional and environmental regulations. Typically, excess Cr(VI) is reduced to the less toxic Cr(III) before disposal.[5][11]

Disclaimer: The protocols provided are for informational purposes only. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical reactions.

References

- 1. Sodium dichromate - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. SODIUM DICHROMATE - Ataman Kimya [atamanchemicals.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Jones Oxidation [organic-chemistry.org]

- 6. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. issr.edu.kh [issr.edu.kh]

- 9. savvy-chemist: Alcohols (4) Redox reaction with sodium dichromate(VI) [derekcarrsavvy-chemist.blogspot.com]

- 10. X. Jones Reaction: The Oxidation of Borneol to Camphor [sites.pitt.edu]

- 11. community.wvu.edu [community.wvu.edu]

- 12. community.wvu.edu [community.wvu.edu]

- 13. Side chain oxidation [quimicaorganica.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. SODIUM DICHROMATE - Ataman Kimya [atamanchemicals.com]

Application Notes and Protocols for the Oxidation of Primary Alcohols with Sodium Dichromate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding valuable aldehydes and carboxylic acids that serve as key intermediates in the production of pharmaceuticals, fine chemicals, and other advanced materials. Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O), typically in the presence of a strong acid such as sulfuric acid, is a powerful and well-established oxidizing agent for this purpose. The reaction proceeds via a chromate (B82759) ester intermediate, and the product outcome can be controlled by carefully manipulating the reaction conditions. This document provides detailed protocols and application notes for the selective oxidation of primary alcohols to either aldehydes or carboxylic acids using this compound.

Principle of the Reaction

Sodium dichromate, in an acidic medium, forms chromic acid (H₂CrO₄), which is the active oxidizing species. The reaction is characterized by a distinct color change from the orange of the dichromate(VI) ion to the green of the chromium(III) ion, providing a visual indication of reaction progress.[1][2][3]

The selectivity of the oxidation is highly dependent on the reaction setup:

-

Partial Oxidation to Aldehydes: To obtain the aldehyde, the reaction is typically carried out under conditions that allow for the immediate removal of the product from the reaction mixture, preventing its further oxidation. This is often achieved by distillation, taking advantage of the lower boiling point of the aldehyde compared to the starting alcohol. Using an excess of the alcohol relative to the oxidizing agent also favors aldehyde formation.[2][3]

-

Complete Oxidation to Carboxylic Acids: For the synthesis of carboxylic acids, the reaction is conducted under reflux conditions with an excess of the oxidizing agent.[2][4] This ensures that the initially formed aldehyde remains in the reaction mixture and is fully oxidized to the corresponding carboxylic acid.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the oxidation of various primary alcohols using sodium dichromate.

| Primary Alcohol | Product | Oxidizing Agent Stoichiometry (Alcohol:Dichromate) | Reaction Conditions | Yield (%) |

| Ethanol (B145695) | Ethanal | 3:1 | Dropwise addition of alcohol to cooled, acidified dichromate solution, followed by gentle distillation. | Not specified |